1-(2-chlorophenyl)-5-[4-(4-ethyl-1-piperazinyl)phenyl]-6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, substituted with a 2-chlorophenyl group, a 4-(4-ethylpiperazin-1-yl)phenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-5-[4-(4-ethyl-1-piperazinyl)phenyl]-6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidines.
Substitution reactions: Introduction of the 2-chlorophenyl and 4-(4-ethylpiperazin-1-yl)phenyl groups can be carried out using nucleophilic aromatic substitution reactions.
Methylation: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-5-[4-(4-ethyl-1-piperazinyl)phenyl]-6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the pyrazolo[3,4-d]pyrimidin-4-one core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents, catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-5-[4-(4-ethyl-1-piperazinyl)phenyl]-6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-5-phenylpyrazolo[3,4-d]pyrimidin-4-one: Lacks the 4-(4-ethylpiperazin-1-yl)phenyl and methyl groups.
1-(2-Chlorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one: Similar structure but with a methyl group on the piperazine ring instead of ethyl.
Uniqueness
1-(2-chlorophenyl)-5-[4-(4-ethyl-1-piperazinyl)phenyl]-6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the 4-(4-ethylpiperazin-1-yl)phenyl group, in particular, may enhance its binding affinity to certain targets or alter its pharmacokinetic profile compared to similar compounds.
Properties
Molecular Formula |
C24H25ClN6O |
---|---|
Molecular Weight |
448.9g/mol |
IUPAC Name |
1-(2-chlorophenyl)-5-[4-(4-ethylpiperazin-1-yl)phenyl]-6-methylpyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H25ClN6O/c1-3-28-12-14-29(15-13-28)18-8-10-19(11-9-18)30-17(2)27-23-20(24(30)32)16-26-31(23)22-7-5-4-6-21(22)25/h4-11,16H,3,12-15H2,1-2H3 |
InChI Key |
GLPGZIANWMCPGK-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)N3C(=NC4=C(C3=O)C=NN4C5=CC=CC=C5Cl)C |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)N3C(=NC4=C(C3=O)C=NN4C5=CC=CC=C5Cl)C |
Origin of Product |
United States |
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